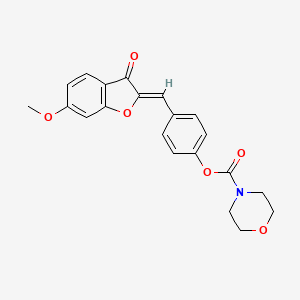

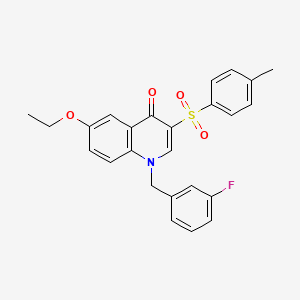

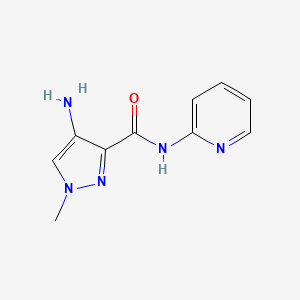

![molecular formula C17H20ClN3OS B3017378 1-[(4-Chlorophenyl)methyl]-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea CAS No. 2097914-63-9](/img/structure/B3017378.png)

1-[(4-Chlorophenyl)methyl]-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-[(4-Chlorophenyl)methyl]-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea" is a derivative of the diaryl urea class, which is significant in medicinal chemistry due to its potential biological activities. Diaryl ureas have been extensively studied for their antiproliferative, antiangiogenic, and kinase inhibition properties, making them valuable in the development of new therapeutic agents for various diseases, including cancer .

Synthesis Analysis

The synthesis of diaryl urea derivatives typically involves the introduction of various functional groups to the aryl rings, which can significantly influence the biological activity of these compounds. For instance, the introduction of a pyridinylmethylthio group at the phenyl ring has been shown to yield compounds with notable antiproliferative effects . Similarly, the incorporation of a thienopyridinylthio group has led to the discovery of potent VEGFR-2 tyrosine kinase inhibitors . These synthetic strategies highlight the importance of structural modifications in enhancing the biological efficacy of diaryl ureas.

Molecular Structure Analysis

The molecular structure of diaryl ureas, including the spatial arrangement of the aryl rings and the substituents, plays a crucial role in their biological activity. For example, the presence of a thioether linker and the arylurea moiety in the meta position has been associated with high potency as VEGFR-2 inhibitors . The planarity of the chlorophenyl and thiophene rings, as well as the conformation of the pyrrolidine ring, can also influence the compound's interactions with biological targets .

Chemical Reactions Analysis

Diaryl ureas can undergo various chemical reactions that are essential for their biological function. The formation of hydrogen bonds and hydrophobic interactions with the active sites of enzymes or receptors is critical for their inhibitory activity. The presence of specific substituents, such as chloro, methoxy, and trifluoromethyl groups, can enhance these interactions, leading to increased potency and selectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of diaryl ureas, such as solubility, stability, and crystallinity, are influenced by their molecular structure. The introduction of electron-withdrawing or electron-donating groups can affect these properties and, consequently, the pharmacokinetic profile of the compounds. For instance, the presence of a methoxycarbonylmethyl group in the pyrrolidine ring can affect the compound's solubility and its ability to form stable crystals . Additionally, the electronic properties, such as HOMO-LUMO energies and charge distribution, are crucial for understanding the reactivity and interaction of these compounds with biological targets .

Applications De Recherche Scientifique

Pharmacological Studies

1-[(4-Chlorophenyl)methyl]-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea has been investigated for its pharmacological properties. One study describes it as a cannabinoid CB1 receptor allosteric antagonist with potential applications in modulating neuronal excitability in the central nervous system. This could have implications for treating CNS diseases (Wang et al., 2011).

Material Science and Electrochemistry

In material science and electrochemistry, derivatives of 1-[(4-Chlorophenyl)methyl]-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea have been studied. For example, derivatives have been synthesized and characterized as corrosion inhibitors for mild steel in acidic solutions. These studies highlight the potential for these compounds in protecting materials against corrosion, which is crucial in industrial applications (Jeeva et al., 2015).

Optoelectronics

Compounds related to 1-[(4-Chlorophenyl)methyl]-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea have been explored for their potential in optoelectronic device fabrications. Their significant electrooptic properties, such as high second and third harmonic generation values, suggest they could be applied in nonlinear optics and other optoelectronic applications (Shkir et al., 2018).

Antimycobacterial Agents

1,5-Diphenylpyrrole derivatives, structurally related to 1-[(4-Chlorophenyl)methyl]-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea, have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. These studies contribute to the development of new antimycobacterial agents, which is critical in the fight against tuberculosis (Biava et al., 2008).

Propriétés

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3OS/c18-15-3-1-13(2-4-15)9-19-17(22)20-16-5-7-21(11-16)10-14-6-8-23-12-14/h1-4,6,8,12,16H,5,7,9-11H2,(H2,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZCWDGGWWTTMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)NCC2=CC=C(C=C2)Cl)CC3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Chlorophenyl)methyl]-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-cyclobutylpyrimidine](/img/structure/B3017295.png)

![N-(3-chloro-4-fluorophenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B3017296.png)

![6-Methyl-1,6-diazaspiro[3.3]heptane](/img/structure/B3017300.png)

![4-ethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3017302.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide](/img/structure/B3017312.png)